3-Chloro-5-vinylpyridine

説明

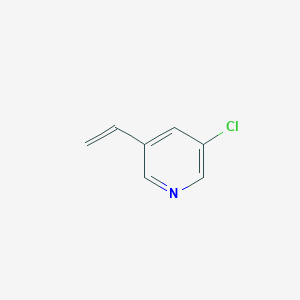

3-Chloro-5-vinylpyridine is a pyridine derivative featuring a chlorine atom at position 3 and a vinyl group (-CH=CH₂) at position 5. The chlorine substituent is electron-withdrawing, enhancing the electrophilicity of the pyridine ring, while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions.

特性

分子式 |

C7H6ClN |

|---|---|

分子量 |

139.58 g/mol |

IUPAC名 |

3-chloro-5-ethenylpyridine |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 |

InChIキー |

PUFDANZJXBEJAP-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC(=CN=C1)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Differences

The reactivity and applications of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

3-Methyl-5-vinylpyridine (CAS: 51961-51-4)

- Substituents : Methyl (-CH₃) at position 3, vinyl (-CH=CH₂) at position 5.

- Key Differences : The methyl group is electron-donating, reducing ring electrophilicity compared to the chloro analog. This increases the compound’s volatility and may limit its stability in electrophilic reactions.

- Applications: Potential monomer for polymers, though less reactive than 3-Chloro-5-vinylpyridine due to the absence of electron-withdrawing groups .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Substituents : Chloro (-Cl) at position 3, trifluoromethyl (-CF₃) at position 5, and a methyl ester (-COOCH₃) at position 2.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation. The ester group enables use as a synthetic intermediate.

- Applications : Widely used in medicinal chemistry and agrochemical research due to its stability and functional versatility .

2-Chloro-5-cyanopyridine (CAS: 33252-28-7)

- Substituents: Chloro (-Cl) at position 2, cyano (-CN) at position 5.

- Key Differences: The cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., Suzuki couplings).

- Applications : Intermediate in pharmaceutical synthesis, particularly for antimalarial and antiviral agents .

5-Amino-2-chloropyridine (CAS: 5350-93-6)

- Substituents: Amino (-NH₂) at position 5, chloro (-Cl) at position 2.

- Key Differences: The amino group is electron-donating, increasing the basicity of the pyridine nitrogen. This enhances hydrogen-bonding capability, making it valuable in drug design.

- Applications : Building block for antibiotics and kinase inhibitors .

2-Amino-3-chloro-5-nitropyridine

- Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 3, nitro (-NO₂) at position 5.

- Key Differences: The nitro group is a strong electron-withdrawing substituent, creating a highly electrophilic ring.

- Applications : Intermediate in explosives and pigments .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。